molecular formula C17H14Cl3IN2O B11997310 (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide

Cat. No.: B11997310
M. Wt: 495.6 g/mol
InChI Key: UEWHLXPEUKHKKO-IZZDOVSWSA-N
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Description

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trichloroethyl group, and an iodoanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-iodoaniline: This can be achieved through the iodination of aniline using iodine and an oxidizing agent such as nitric acid.

    Formation of 2,2,2-trichloroethylamine: This involves the reaction of trichloroacetaldehyde with ammonia.

    Coupling Reaction: The 4-iodoaniline is then coupled with 2,2,2-trichloroethylamine to form the intermediate compound.

    Final Step: The intermediate compound is reacted with cinnamoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated and aromatic compounds on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic effects.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group can interact with hydrophobic pockets, while the iodoanilino group can form halogen bonds with specific amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group.

    Disilanes: Organosilicon compounds with similar electronic properties.

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound with a similar aromatic structure.

Uniqueness

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide is unique due to its combination of a phenyl group, a trichloroethyl group, and an iodoanilino group

Properties

Molecular Formula

C17H14Cl3IN2O

Molecular Weight

495.6 g/mol

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]prop-2-enamide

InChI

InChI=1S/C17H14Cl3IN2O/c18-17(19,20)16(22-14-9-7-13(21)8-10-14)23-15(24)11-6-12-4-2-1-3-5-12/h1-11,16,22H,(H,23,24)/b11-6+

InChI Key

UEWHLXPEUKHKKO-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I

Origin of Product

United States

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